4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKGWJCWCATXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Preparation
The pyrrolidine-3-azide precursor is synthesized by treating pyrrolidin-3-amine with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by azide substitution using sodium azide. Yields typically exceed 80% under controlled temperatures (0–5°C).
Cycloaddition Reaction
Phenylacetylene reacts with the azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) at room temperature. The reaction proceeds via a stepwise mechanism, where the copper acetylide intermediate facilitates regioselective 1,4-addition. Solvents such as ethanol or DMF enhance solubility, achieving yields of 75–90%.
Table 1: Optimization of Triazole Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuSO₄·5H₂O/Na ascorbate | 88 |
| Solvent | Ethanol | 85 |
| Temperature (°C) | 25 | 90 |
| Reaction Time (h) | 12 | 88 |
Introduction of the Sulfonyl Group
The sulfonyl group is introduced via nucleophilic substitution between pyrrolidine and 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.
Sulfonylation Reaction
Pyrrolidin-3-amine reacts with the sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or NaHCO₃) at 0°C. The reaction completes within 30–60 minutes, yielding the sulfonamide with minimal di-substitution byproducts.
Mechanistic Insight :
- Deprotonation of the amine by the base.
- Nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur.
- Elimination of HCl, stabilized by the base.
Table 2: Sulfonylation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 92 |
| Solvent | DCM | 89 |
| Temperature (°C) | 0 | 90 |
Functionalization of the Pyrrolidine Moiety
The tetrahydronaphthalene backbone is integrated prior to sulfonylation.
Pyrrolidine Synthesis
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed ring closure. The 3-amino group is protected with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions during subsequent steps.
Coupling with Tetrahydronaphthalene
The sulfonyl group is attached after deprotection of the pyrrolidine amine. Tetrahydronaphthalene-2-sulfonyl chloride, prepared by chlorosulfonation of tetrahydronaphthalene, reacts with the amine in DCM.
Multi-Step Synthesis and Optimization
The convergent synthesis pathway involves sequential triazole formation, sulfonylation, and pyrrolidine functionalization.
Stepwise Procedure :
- Synthesize pyrrolidin-3-azide.
- Perform CuAAC with phenylacetylene to form the triazole-pyrrolidine intermediate.
- Deprotect the pyrrolidine amine (if protected).
- Sulfonylation with tetrahydronaphthalene-2-sulfonyl chloride.
- Purify via silica gel chromatography.
Critical Optimization Factors :
- Solvent Polarity : Polar aprotic solvents (DMF) improve sulfonylation yields.
- Catalyst Loading : 5 mol% Cu(I) ensures complete cycloaddition without side products.
- Temperature Control : Low temperatures (0°C) during sulfonylation minimize hydrolysis.
Analytical Characterization
The final product is validated using spectroscopic methods:
Table 3: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.8–8.1 (triazole-H), δ 3.2–3.5 (pyrrolidine-H), δ 1.5–2.8 (tetrahydronaphthalene-H) |
| IR | 1350 cm⁻¹, 1160 cm⁻¹ (S=O stretches) |
| MS (ESI) | m/z 409.5 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Triazole Modifications
Key Observations :
Physicochemical and Pharmacological Implications
- Binding Affinity : Sulfonyl groups in compounds like the target and may interact with charged residues in biological targets (e.g., kinases), whereas pyrazole-containing analogues (e.g., ) rely on hydrogen bonding.
- Stability : Sulfonamide linkages (target compound, ) are hydrolytically stable under physiological conditions, unlike esters or ethers in other derivatives.
Biological Activity
The compound 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene derivatives with pyrrolidine and subsequent cyclization to form the triazole ring. The sulfonyl group enhances the compound's solubility and biological activity.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HeLa | 12.5 |
| Triazole Derivative B | MCF-7 | 15.0 |
| Triazole Derivative C | A549 | 10.0 |
This table indicates that the triazole derivatives possess varying degrees of potency against different cancer cell lines .
Antimicrobial Activity
Triazoles are known for their antifungal properties. The specific compound has shown activity against several fungal strains in vitro. Research indicates that it may inhibit the growth of Candida species and Aspergillus species at concentrations ranging from 10 to 50 µg/mL.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, it reduced edema significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of various functional groups in enhancing biological activity:
- Triazole Ring : Essential for anticancer activity; modifications can lead to increased potency.
- Sulfonyl Group : Improves solubility and enhances interaction with biological targets.
- Phenyl Substituent : Variations in substituents on the phenyl ring can modulate activity against specific cancer types.
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Case Study 1 : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 20 µM) compared to untreated controls.
- Case Study 2 : A murine model of inflammation demonstrated that administration of the compound led to a decrease in paw swelling by approximately 60% after seven days of treatment.
Q & A
Q. Table 1. Key Synthetic Parameters from Literature
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Triazole Cycloaddition | CuSO₄, THF/H₂O, 50°C, 16 h | 60–65% | |
| Sulfonylation | Xylene reflux, 25–30 h | 70–75% | |
| Purification | Recrystallization (MeOH) | 95%+ |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Target (IC₅₀) | Structural Difference |
|---|---|---|
| Indazole-triazole hybrid | Kinase X (0.8 μM) | Indazole vs. tetrahydronaphthalene |
| Pyrrolidine-triazole | Protease Y (2.1 μM) | Sulfonyl group orientation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
